

Summary of Key Findings for Pimasertib and Voxtalisib Combination

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Compound Focus: Pimasertib

CAS No.: 1236699-92-5

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Aspect	Clinical Trial Data (Phase Ib)	Preclinical Data (Ovarian Mucinous Carcinoma)
Recommended Phase 2 Dose (RP2D)	Pimasertib 60 mg + Voxtalisib 70 mg, once daily [1]	Not Applicable (Cell line studies)
Most Common Adverse Events (AEs)	Diarrhea (75%), Fatigue (57%), Nausea (50%) [1]	Not the primary focus of the study
Management of AEs	Dose interruptions (73% at RP2D) and dose reductions (20% at RP2D) [1]	Not Applicable
Efficacy (Clinical Response)	ORR: 6% (1 CR, 5 PR); Disease Control (SD): 46% [1]	Synergy: Combination Index (CI) values ranged from 0.03 to 0.50 across 6 cell lines, indicating strong synergy [2]
Key Efficacy Findings	Limited anti-tumor activity in advanced solid tumors; poor long-term tolerability [1]	Synergistic induction of apoptosis and inhibition of cell proliferation [2]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.

Protocol for In Vitro Synergy and Apoptosis Assessment

This protocol is adapted from studies investigating the synergy between **pimasertib** and voxtalisib in ovarian mucinous carcinoma (OMC) cell lines [2].

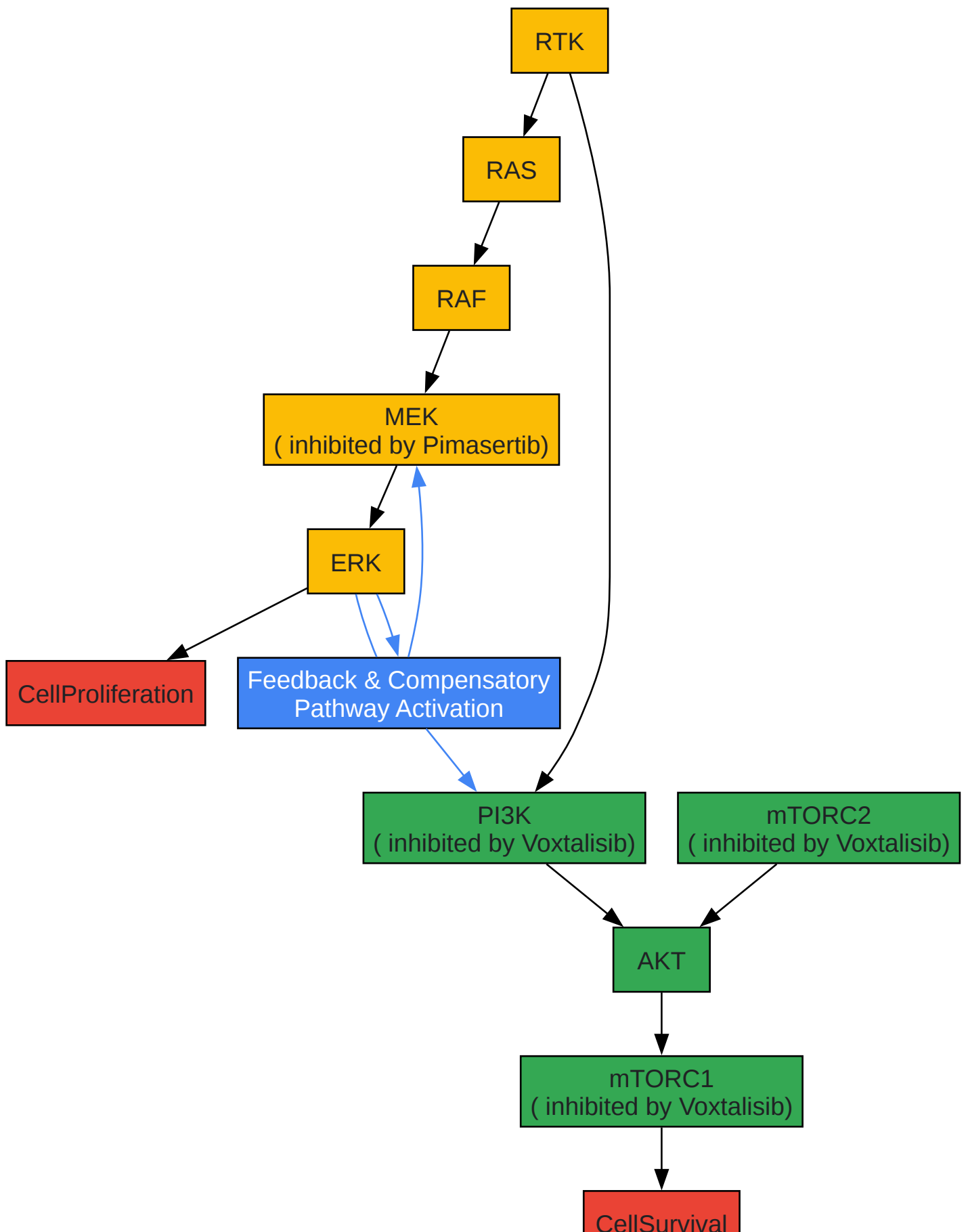
- **Cell Line Preparation:** Use relevant cancer cell lines. The OMC study utilized six cell lines (e.g., MCAS, OAW42) with varying mutational statuses in KRAS, BRAF, PIK3CA, and PTEN. Culture cells according to ATCC recommendations.
- **Compound Preparation:** Prepare stock solutions of **pimasertib** and voxtalisib in DMSO. Perform serial dilutions in cell culture medium for treatment, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%).
- **Synergy Assay (MTT Assay):**
 - Seed cells in 96-well plates and allow to adhere overnight.
 - Treat cells with a range of concentrations for each drug alone and in combination. The preclinical study used fixed concentrations of **pimasertib** (e.g., 30 nM) with varying concentrations of voxtalisib, and vice versa [2].
 - After a 72-hour incubation, add MTT reagent (e.g., 0.5 mg/mL) and incubate for 2-4 hours.
 - Solubilize the formed formazan crystals with DMSO or a specified solvent.
 - Measure the absorbance at 570 nm using a plate reader.
 - **Data Analysis:** Calculate the percentage of cell viability for each treatment group. Use software such as CompuSyn to calculate the **Combination Index (CI)** according to the Chou-Talalay method, where $CI < 1$ indicates synergy, $CI = 1$ additivity, and $CI > 1$ antagonism [2].
- **Apoptosis Assay (Annexin V/Flow Cytometry):**
 - Seed and treat cells in 6-well plates with the desired combination (e.g., 1 μ M voxtalisib + 30 nM **pimasertib**) for 24-48 hours.
 - Harvest cells, including floating cells in the supernatant.
 - Wash cells with cold PBS and resuspend in Annexin V binding buffer.
 - Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
 - Analyze stained cells using a flow cytometer within 1 hour. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is quantified [2].

Protocol for Target Pathway Inhibition Analysis (Western Blot)

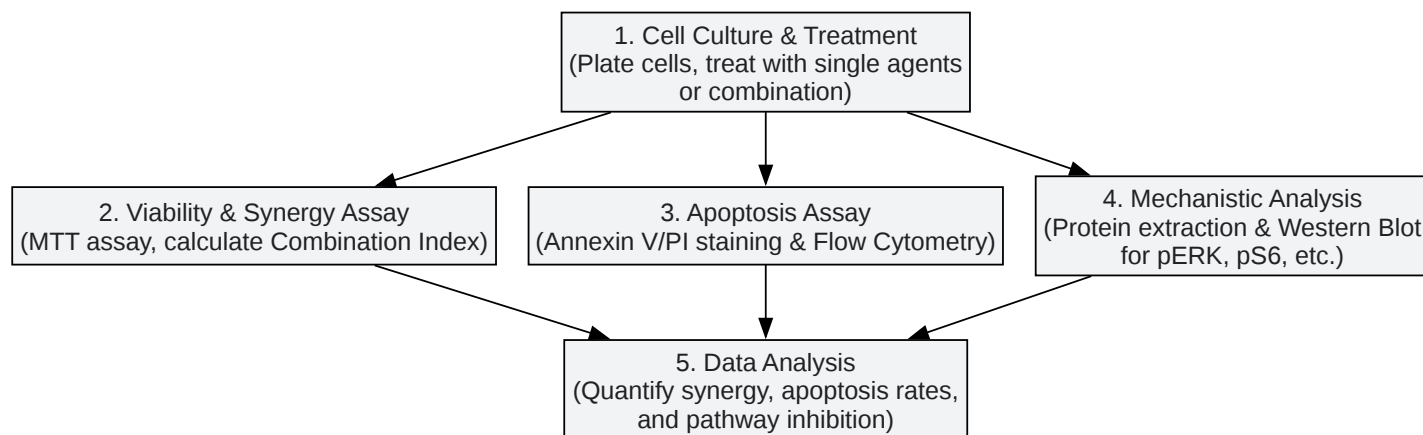
This protocol is used to confirm on-target effects of the inhibitors by assessing phosphorylation levels of key pathway components [1] [2].

- **Cell Treatment and Lysis:**
 - Treat cells with inhibitors at specified concentrations (e.g., 1 μ M voxtalisib, 30 nM **pimasertib**, alone or in combination) for a predetermined time (e.g., 2-24 hours).
 - Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge lysates and quantify protein concentration.
- **Gel Electrophoresis and Blotting:**
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% BSA or non-fat milk.
 - Incubate with primary antibodies overnight at 4°C. Key targets include:
 - **MAPK Pathway:** pERK (T202/Y204), total ERK
 - **PI3K/mTOR Pathway:** pAKT (S473), pS6K (T389), pS6 (S240/S244), total AKT, total S6
 - **Loading Control:** GAPDH or β -Actin
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect signals using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager [1] [2].

The diagrams below illustrate the scientific rationale for the combination therapy and the workflow for the key experiments.



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Application Notes for Researchers

- **Clinical Tolerability is a Key Challenge:** The clinical data highlights that the **pimasertib-voxtalisib** combination has **poor long-term tolerability** at the MTD, leading to a high rate of dose modifications [1]. The RP2D was established based on safety, not efficacy. This is a critical consideration for clinical development.
- **Patient Stratification is Crucial:** The preclinical data suggests that synergy may be independent of single-gene mutational status like KRAS or PIK3CA [2]. Therefore, robust biomarker strategies beyond common mutations are needed to identify the patient population most likely to benefit.
- **Explore Alternative Combination Partners:** Given the tolerability challenges of pan-PI3K/MEK inhibition, the field is exploring other strategies. A promising approach is combining MEK inhibitors with agents that target **feedback activation of Receptor Tyrosine Kinases (RTKs)**, which has shown high therapeutic efficacy in KRAS-mutant NSCLC [3]. Alternatively, multi-node inhibition within the PI3K pathway itself (e.g., combining PI3K α and mTORC1/2 inhibitors) is another active area of research to overcome resistance [4].

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